Indotécan

Vue d'ensemble

Description

Il a montré un potentiel significatif dans l'activité anticancéreuse, en particulier en ciblant les cellules cancéreuses déficientes en recombinaison homologue et positives pour Schlafen 11 . L'indotécan fait actuellement l'objet d'essais cliniques pour évaluer son efficacité dans le traitement de divers types de cancer .

Applications De Recherche Scientifique

Indotecan has a wide range of scientific research applications, including:

Mécanisme D'action

Mode of Action

Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . Indotecan prevents the relaxation of supercoiled DNA .

Biochemical Pathways

The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . Indotecan exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to indotecan is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .

Pharmacokinetics

Indotecan’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .

Result of Action

Indotecan’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to indotecan compared to isogenic cell lines . Moreover, combination treatments showed high synergy between indotecan and olaparib .

Analyse Biochimique

Biochemical Properties

Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .

Cellular Effects

Indotecan’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, Indotecan disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .

Molecular Mechanism

Indotecan exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .

Temporal Effects in Laboratory Settings

It is known that Indotecan is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Dosage Effects in Animal Models

The effects of Indotecan at different dosages in animal models are currently being studied. It is known that Indotecan is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Metabolic Pathways

Given its mechanism of action, it is likely that Indotecan interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Given its mechanism of action, it is likely that Indotecan is transported to the nucleus where it interacts with Top1 .

Subcellular Localization

Indotecan is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'indotécan est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base de l'indénoisoquinoléine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau indénoisoquinoléine : Cela implique la cyclisation de précurseurs appropriés pour former le squelette de l'indénoisoquinoléine.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes hydroxyle, méthoxy ou nitro à des positions spécifiques sur le noyau de l'indénoisoquinoléine.

Méthodes de production industrielle

La production industrielle d'this compound implique la mise à l'échelle de la voie de synthèse pour produire des quantités plus importantes. Cela comprend généralement l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et l'emploi de techniques de purification à grande échelle pour garantir que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'indotécan subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau de l'indénoisoquinoléine, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) ou les composés nitro sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des analogues hydroxylés, méthoxylés et nitro-substitués de l'this compound, qui ont été évalués pour leur activité inhibitrice de la topoisomérase I et leurs effets antiprolifératifs .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Enquêté pour sa capacité à induire des dommages à l'ADN et l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et de stratégies thérapeutiques.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la topoisomérase I, une enzyme qui soulage la contrainte de torsion de l'ADN pendant la réplication et la transcription. En stabilisant le complexe de clivage ADN-topoisomérase I, l'this compound empêche la religation du brin d'ADN clivé, ce qui entraîne l'accumulation de cassures double brin de l'ADN. Cela entraîne finalement l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . L'this compound a montré une sélectivité pour les cellules cancéreuses déficientes en recombinaison homologue et positives pour Schlafen 11, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Comparaison Avec Des Composés Similaires

L'indotécan appartient à la classe des inhibiteurs de la topoisomérase I indénoisoquinoléine, qui comprend également des composés tels que l'indimitécan (LMP776) et le LMP744 . Comparé à d'autres inhibiteurs de la topoisomérase I comme l'irinotécan et le topotecan, l'this compound offre plusieurs avantages :

Stabilité chimique : L'this compound est plus stable chimiquement que les dérivés de la camptothécine.

Toxicité réduite : Il a une incidence plus faible de toxicités dose-limitantes telles que la suppression de la moelle osseuse et la toxicité gastro-intestinale.

Efficacité accrue : L'this compound a montré une efficacité plus élevée dans le ciblage de types spécifiques de cellules cancéreuses, en particulier celles déficientes en recombinaison homologue.

Liste de composés similaires

Indimitécan (LMP776) : Un autre dérivé de l'indénoisoquinoléine présentant une activité inhibitrice de la topoisomérase I similaire.

LMP744 : Un composé apparenté de la même classe d'inhibiteurs de la topoisomérase I.

Irinotécan : Un dérivé de la camptothécine utilisé en chimiothérapie.

Topotecan : Un autre dérivé de la camptothécine ayant une activité inhibitrice de la topoisomérase I.

Les propriétés uniques de l'this compound et les résultats prometteurs des essais cliniques en font un composé précieux dans la recherche continue de traitements anticancéreux efficaces.

Propriétés

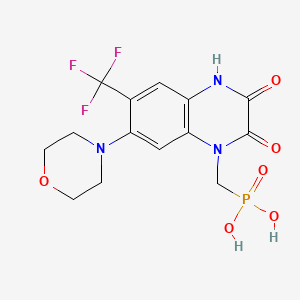

IUPAC Name |

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFIFGLHVOZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238613 | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915303-09-2 | |

| Record name | Indotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)